2-(2-Methoxy-1-naphthyl)pyrrolidine
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Overview
Description
2-(2-Methoxy-1-naphthyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a naphthalene moiety with a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxy-1-naphthyl)pyrrolidine typically involves the reaction of 2-methoxy-1-naphthaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxy-1-naphthyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(2-Methoxy-1-naphthyl)pyrrolidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-1-naphthyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
- 2-(4-Methoxy-1-naphthyl)pyrrolidine
- 2-(2-Methoxy-1-naphthyl)pyrrolidine derivatives
Comparison: Compared to similar compounds, this compound is unique due to its specific structural configuration, which may confer distinct chemical and biological properties. The presence of the methoxy group at the second position of the naphthalene ring can influence its reactivity and interactions with other molecules.
Biological Activity
2-(2-Methoxy-1-naphthyl)pyrrolidine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, which is a well-known scaffold in drug discovery, and a methoxy-substituted naphthalene moiety, contributing to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its effects on various biological pathways, its potential as an antimicrobial agent, and its interactions with specific enzymes.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, a study highlighted that pyrrolidine derivatives showed enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the naphthyl group in this compound may contribute to its effectiveness against these pathogens.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. In a comparative analysis of pyrrolidine derivatives, it was found that certain modifications could lead to increased selectivity for cyclin-dependent kinases (CDKs) and other targets . The structure-activity relationship (SAR) studies suggest that the methoxy group on the naphthalene ring may enhance binding affinity to these enzymes.
Case Study 1: Inhibition of Kinase Activity
A recent investigation into the kinase inhibition properties of pyrrolidine derivatives demonstrated that this compound exhibited nanomolar activity against specific kinases. The study utilized X-ray crystallography to elucidate the binding modes and found that modifications at the naphthalene position significantly influenced enzyme selectivity .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial strains. The results indicated that it exhibited considerable antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This suggests potential therapeutic applications in treating bacterial infections.
Table 1: Biological Activity Summary of this compound
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C15H17NO/c1-17-14-9-8-11-5-2-3-6-12(11)15(14)13-7-4-10-16-13/h2-3,5-6,8-9,13,16H,4,7,10H2,1H3 |
InChI Key |
PAVBXXRQUDQCFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3CCCN3 |
Origin of Product |
United States |
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